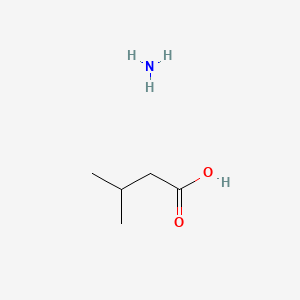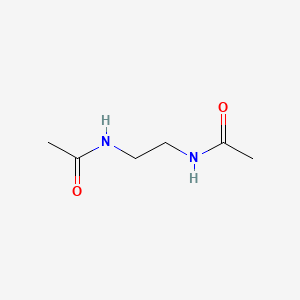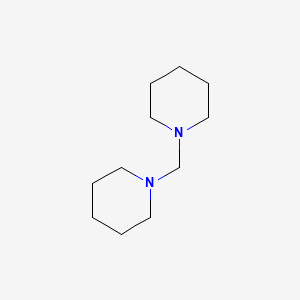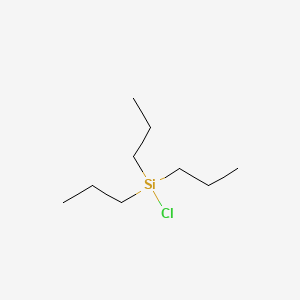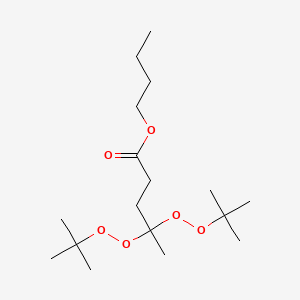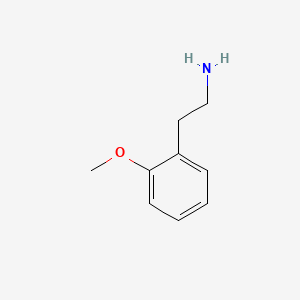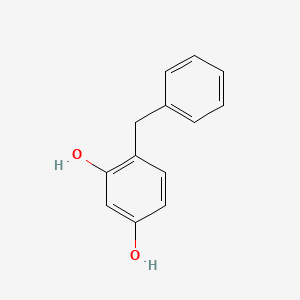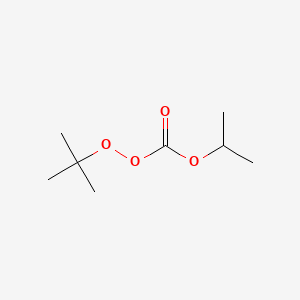
Methyl 3,4-dimethoxybenzoate
概要
説明
Methyl 3,4-dimethoxybenzoate is a natural product found in Oedera acerosa . It has a molecular formula of C10H12O4 and is also known by other names such as Methyl veratrate and Benzoic acid, 3,4-dimethoxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is a useful intermediate in the synthesis of veratric acid derivatives .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 284.1±20.0 °C at 760 mmHg, and a flash point of 122.2±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Synthesis and Characterization
Methyl 3,4-dimethoxybenzoate plays a significant role in chemical synthesis and characterization. Liu Zuliang (2007) demonstrated its application in the alkylation and annulation reactions to produce 4,6-dimethoxy-7-trichloromethyl-phthalide, subsequently hydrolyzed and oxidized to synthesize 3,5-dimethoxyphthalic anhydride. This process is essential in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Methodological Development in Synthesis
The compound is also crucial in developing methodologies for synthesizing related compounds. Fang Xubin (2003) investigated two synthesis routes for 3,4-dimethoxybenzylamine, utilizing 3,4-dimethoxybenzoic acid as a starting material. This research contributes significantly to the field of industrial manufacture (Fang Xubin, 2003).
Analysis in Polymer Degradation
The application extends to polymer degradation studies. Hemvichian et al. (2005) used polybenzoxazine model trimers and tetramers containing this compound for decomposition studies. This research is pivotal in understanding the decomposition mechanisms of polybenzoxazines (Hemvichian, Kim, & Ishida, 2005).
Aerobic Oxidation in Organic Synthesis
Partenheimer (2004) highlighted the role of this compound in the aerobic oxidation of 3,4-dimethoxytoluene. This study reveals critical insights into the reaction mechanisms and synthesis yields in organic synthesis (Partenheimer, 2004).
In Agricultural Applications
In the agricultural sector, Campos et al. (2015) explored the use of this compound in the development of solid lipid nanoparticles for the sustained release of fungicides. This application demonstrates its potential in enhancing agricultural productivity and reducing environmental toxicity (Campos et al., 2015).
Gas-Phase Dissociation Studies
Herath et al. (2014) used this compound to study gas-phase dissociation phenomena. This research is crucial in understanding the ortho effect and the behavior of various methoxybenzoates under mass spectrometric conditions (Herath, Weisbecker, Singh, & Attygalle, 2014).
Crystal Structure Analysis
The compound also finds use in crystallography. Pinkus et al. (2002) and Barich et al. (2004) provided insights into the crystal structure of 3,4-dimethoxybenzoic acid, aiding in understanding molecular arrangements and interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002); (Barich, Zell, Powell, & Munson, 2004).
PTP1B Inhibitory Activity
In medicinal chemistry, Han Lijun (2010) synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate to investigate its inhibitory activity against protein tyrosine phosphatase 1B, a target for treating type 2 diabetes and obesity (Han Lijun, 2010).
Antimicrobial Activity Studies
Arciniegas et al. (2018) isolated this compound from Ageratina deltoidea and studied its antimicrobial activity, providing valuable information for pharmaceutical applications (Arciniegas, Pérez-Castorena, Meléndez-Aguirre, Ávila, García-Bores, Villaseñor, & Vivar, 2018).
Neuroprotective Effects
Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells. This research is vital in developing treatments for neurodegenerative diseases (Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016).
Safety and Hazards
将来の方向性
Methyl 3,4-dihydroxybenzoate (MDHB), a compound similar to Methyl 3,4-dimethoxybenzoate, has been found to have potential in the prevention of neurodegenerative diseases . This suggests that this compound could also have potential therapeutic applications, but more research is needed to confirm this.
作用機序
Mode of Action
It is known that methoxylated aromatic compounds can undergo various chemical reactions, such as esterification and oxidation . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
Methyl 3,4-dimethoxybenzoate, as a methoxylated aromatic compound, may be involved in the catabolism of lignin, a complex organic polymer present in the cell walls of many plants . The transformation of these compounds by anaerobic microorganisms can be carried out by diverse biochemical mechanisms and probably plays a significant role in the global carbon cycle .
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate, has been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
Related methoxylated aromatic compounds have been shown to have antioxidant and antimicrobial activities
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected under strong acid or alkaline conditions . Additionally, the presence of other substances in the environment, such as oxygen or other reactive species, could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Methyl 3,4-dimethoxybenzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of veratric acid derivatives. These derivatives are known for their potential as tyrosinase inhibitors and free radical scavengers . The compound interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenols and catechols. The interaction between this compound and tyrosinase is primarily inhibitory, reducing the enzyme’s activity and thus affecting melanin synthesis.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis in human neuroblastoma cells (SH-SY5Y) . The compound affects cell signaling pathways, particularly those involving oxidative stress responses, and modulates the expression of genes related to apoptosis and cell survival. Additionally, this compound impacts cellular metabolism by influencing the activity of antioxidative enzymes such as glutathione peroxidase and superoxide dismutase.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to tyrosinase, inhibiting its activity and preventing the oxidation of phenolic substrates . This inhibition is achieved through the formation of a complex between the compound and the enzyme’s active site. Additionally, this compound modulates gene expression by influencing transcription factors involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 59-62°C and a boiling point of 283°C . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although its efficacy may decrease due to gradual degradation and metabolic processing.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent pharmacokinetics, with higher doses leading to increased systemic clearance and shorter half-lives . At low to moderate doses, this compound demonstrates neuroprotective and antioxidative effects, while high doses may result in toxic effects, including oxidative damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites through processes such as methylation, sulfate conjugation, and glucuronidation. These metabolic pathways contribute to the compound’s rapid elimination and low probability of drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is capable of crossing the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. Its distribution is widespread, with significant accumulation in organs such as the liver, kidneys, and brain.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cytoplasm and mitochondria . The compound’s activity is influenced by its localization, as it interacts with mitochondrial enzymes involved in oxidative stress responses. Additionally, post-translational modifications such as phosphorylation may affect the compound’s targeting to specific cellular compartments, enhancing its efficacy in mitigating oxidative damage.
特性
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-38-1 | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 3,4-dimethoxybenzoate in the synthesis of cryptopleurine?
A1: this compound serves as a key starting material in the multi-step synthesis of (±)-cryptopleurine, an alkaloid. The process involves reacting this compound with 2-methylpyridine and 4-methoxyphenylacetyl chloride. [] This reaction sequence ultimately leads to the formation of 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, an intermediate that undergoes further transformations to yield the final cryptopleurine molecule. []
Q2: How can this compound be used to study the aerobic oxidation of lignin model compounds?
A2: this compound is the methyl ester of 3,4-dimethoxybenzoic acid, which is formed during the aerobic oxidation of 3,4-dimethoxytoluene. [] 3,4-Dimethoxytoluene serves as a model compound for lignin, a complex polymer found in plant cell walls. Researchers studying the catalytic oxidation of lignin with metal/bromide catalysts can analyze the formation of this compound as a measure of reaction progress and efficiency. []
Q3: Is there a method to differentiate this compound from similar compounds using spectroscopic techniques?
A3: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing this compound from structurally related compounds. [] Each carbon atom in the molecule resonates at a specific frequency in the 13C NMR spectrum, creating a unique fingerprint. Researchers have reported the specific 13C NMR chemical shifts and 1J(C,H) coupling constants for this compound, allowing for its unambiguous identification. []
Q4: Can this compound be synthesized from other readily available chemicals?
A4: Yes, one established method involves the nitration of this compound with concentrated nitric acid (HNO3) in acetic acid at 70°C. [] This reaction is followed by reduction using Raney nickel in tetrahydrofuran (THF) and subsequent cyclization with ammonium acetate in formamide. [] The final step involves chlorination using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 100°C. []
Q5: Has this compound been identified in any natural sources?
A5: Yes, research indicates the presence of this compound in Tabebuia palmeri, a plant species known for its medicinal properties. [] Phytochemical investigations utilizing various extraction and isolation techniques have confirmed its occurrence in this plant. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


